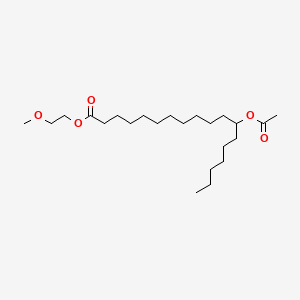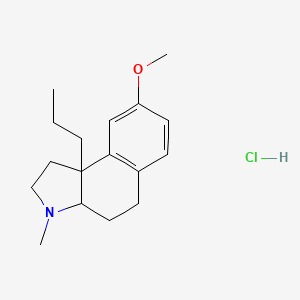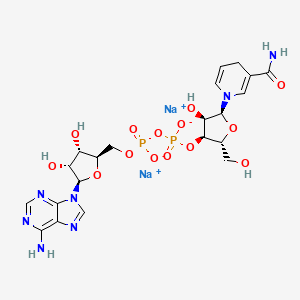
a-Nicotinamide adenine dinucleotide*redu ced form di
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is a coenzyme that plays a crucial role in cellular metabolism. It is involved in redox reactions, carrying electrons from one reaction to another. This compound is essential for the production of energy in cells and is found in all living organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, typically involves the reduction of its oxidized form, alpha-Nicotinamide adenine dinucleotide. This reduction can be achieved using various reducing agents under controlled conditions. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves large-scale fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, primarily undergoes redox reactions. It acts as a reducing agent, donating electrons to other molecules. This compound can also participate in substitution reactions where it exchanges functional groups with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include oxidizing agents such as oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the reactions of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include its oxidized form, alpha-Nicotinamide adenine dinucleotide, and various reduced substrates depending on the specific reaction .
Aplicaciones Científicas De Investigación
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions to study the kinetics and mechanisms of these reactions. In biology, it is essential for studying cellular metabolism and energy production. In medicine, it is used in research related to metabolic disorders and mitochondrial dysfunction. In industry, it is used in the production of biofuels and other biotechnological applications .
Mecanismo De Acción
The mechanism of action of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves its role as a coenzyme in redox reactions. It donates electrons to various enzymes, facilitating the conversion of substrates into products. The molecular targets of this compound include dehydrogenases and other oxidoreductases, which are involved in metabolic pathways such as glycolysis and the citric acid cycle .
Comparación Con Compuestos Similares
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is unique in its ability to act as a reducing agent in redox reactions. Similar compounds include beta-Nicotinamide adenine dinucleotide, reduced disodium salt, and Nicotinamide adenine dinucleotide phosphate, reduced disodium salt. These compounds also participate in redox reactions but differ in their specific roles and applications. For example, beta-Nicotinamide adenine dinucleotide, reduced disodium salt, is more commonly used in enzymatic reactions, while Nicotinamide adenine dinucleotide phosphate, reduced disodium salt, is involved in anabolic reactions .
Propiedades
Fórmula molecular |
C21H27N7Na2O14P2 |
|---|---|
Peso molecular |
709.4 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(40-21)6-38-43(34,35)42-44(36,37)41-16-10(5-29)39-20(15(16)32)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20+,21-;;/m1../s1 |
Clave InChI |
ABATXCVHYBFQDK-INBSNAFQSA-L |
SMILES isomérico |
C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+] |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
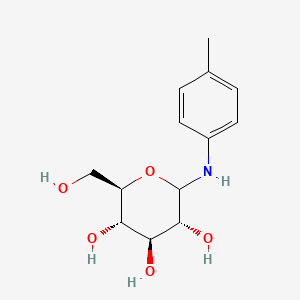
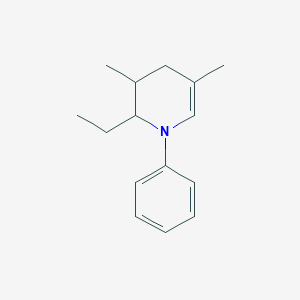
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
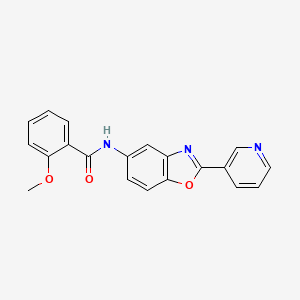

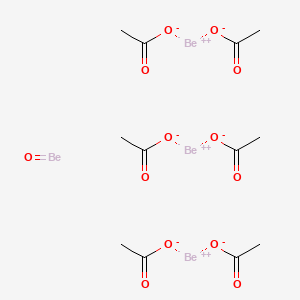

![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)
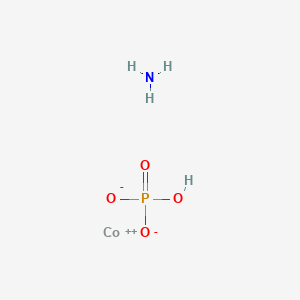
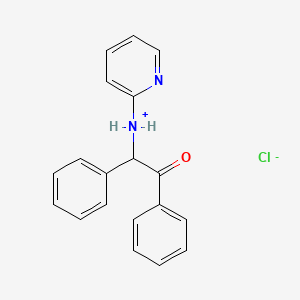
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
